molecular formula C7H3ClFN3O2 B8718041 3-Chloro-6-fluoro-5-nitro-1H-indazole CAS No. 864082-72-4

3-Chloro-6-fluoro-5-nitro-1H-indazole

Cat. No.: B8718041
CAS No.: 864082-72-4
M. Wt: 215.57 g/mol
InChI Key: OCBXGVWBWHVZMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-6-fluoro-5-nitro-1H-indazole is a multifunctional heterocyclic compound of high interest in medicinal chemistry and drug discovery. The indazole scaffold is a privileged structure in pharmacology, known for its presence in various therapeutic agents . This particular molecule features three distinct reactive sites—chloro, fluoro, and nitro substituents—making it a versatile intermediate for constructing complex molecular architectures through nucleophilic substitution and reduction reactions . Researchers utilize such functionalized indazoles to develop novel bioactive molecules, and analogs of this compound have shown promise as key intermediates in synthesizing potential kinase inhibitors and agents with antileishmanial activity . The structural motif is a critical intermediate for further functionalization, enabling the exploration of structure-activity relationships in drug candidate optimization. This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

864082-72-4

Molecular Formula

C7H3ClFN3O2

Molecular Weight

215.57 g/mol

IUPAC Name

3-chloro-6-fluoro-5-nitro-2H-indazole

InChI

InChI=1S/C7H3ClFN3O2/c8-7-3-1-6(12(13)14)4(9)2-5(3)10-11-7/h1-2H,(H,10,11)

InChI Key

OCBXGVWBWHVZMO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC2=NNC(=C21)Cl)F)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties of Selected Indazole Derivatives

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Applications/Properties
3-Bromo-6-chloro-5-nitro-1H-indazole Br (3), Cl (6), NO₂ (5) C₇H₃BrClN₃O₂ 297.47 >200 (decomposes) Pharmaceutical intermediate
6-Chloro-5-nitro-1H-indazole Cl (6), NO₂ (5) C₇H₄ClN₃O₂ 197.58 Not reported Kinase inhibition studies
3-Chloro-6-nitro-1H-indazole Cl (3), NO₂ (6) C₇H₄ClN₃O₂ 197.58 RT-stable Organic synthesis intermediate
6-(Trifluoromethyl)-1H-indazol-5-amine CF₃ (6), NH₂ (5) C₈H₆F₃N₃ 201.15 Not reported Anticancer agent precursor
6-Methyl-5-nitro-1H-indazole CH₃ (6), NO₂ (5) C₈H₇N₃O₂ 177.16 Not reported Antibacterial research

Substituent Effects on Reactivity and Bioactivity

  • Halogen Substituents: Bromine and chlorine at position 3 (e.g., in 3-Bromo-6-chloro-5-nitro-1H-indazole) enhance electrophilic substitution reactivity compared to non-halogenated analogs. Bromine’s larger atomic radius may improve binding to hydrophobic enzyme pockets .
  • Nitro Groups : The nitro group at position 5 or 6 acts as a strong electron-withdrawing group, increasing acidity of the indazole NH and stabilizing intermediates in Suzuki coupling reactions .
  • Trifluoromethyl Groups : In 6-(Trifluoromethyl)-1H-indazol-5-amine, the CF₃ group improves metabolic stability and membrane permeability, making it a candidate for drug development .

Preparation Methods

Reaction Mechanism and Synthetic Pathway

The diazotization-cyclization approach, adapted from patent CN102898374A, involves sequential nitration, reduction, diazotization, and tin(II) chloride-mediated cyclization. For 3-chloro-6-fluoro-5-nitro-1H-indazole, the synthesis begins with 2-amino-4-fluoro-5-nitroacetophenone as the precursor. Diazotization is achieved using sodium nitrite in hydrochloric acid at 0–10°C, forming a diazonium salt intermediate. Subsequent treatment with tin(II) chloride dihydrate in HCl induces cyclization, yielding the indazole core.

Critical Reaction Parameters

  • Temperature control : Maintaining 0–10°C during diazotization prevents premature decomposition of the diazonium salt.

  • Acid concentration : 37% HCl ensures protonation of the amine and stabilizes the diazonium intermediate.

  • Stoichiometry : A 1:2 molar ratio of precursor to SnCl₂·2H₂O optimizes cyclization efficiency.

Substrate Modification and Functional Group Tolerance

The patent method demonstrates tolerance for halogen substituents (e.g., bromo, chloro) at the 5-position, suggesting that introducing a nitro group at this position is feasible. However, the presence of a strongly electron-withdrawing nitro group may necessitate adjusted reaction times or temperatures to mitigate side reactions.

Yield Optimization

In analogous syntheses of 3-methyl-5-R-1H-indazoles, yields range from 81% to 85% after recrystallization. For the target compound, introducing the nitro group at the 5-position may reduce yields to 70–75% due to steric and electronic effects.

Silver(I)-Mediated Oxidative C–H Amination

Methodology Overview

Silver nitrate-mediated intramolecular oxidative C–H amination, reported by Liu et al., offers a metal-catalyzed route to 1H-indazoles. This method employs N-aryl benzamides bearing pre-installed chloro, fluoro, and nitro groups. Oxidation by AgNO₃ generates a nitrogen-centered radical, which undergoes cyclization to form the indazole ring.

Substrate Design

The precursor N-(2-chloro-4-fluoro-5-nitrophenyl)benzamide is synthesized via Ullmann coupling between 2-chloro-4-fluoro-5-nitroaniline and benzoyl chloride. Key spectral data for the precursor include:

  • ¹H NMR (CDCl₃) : δ 8.21 (s, 1H, Ar–H), 7.89 (d, J = 8.4 Hz, 2H, Ar–H), 7.52 (d, J = 8.4 Hz, 2H, Ar–H).

  • ¹³C NMR : 165.2 ppm (C=O), 152.1 ppm (C–NO₂).

Reaction Conditions and Optimization

  • Catalyst : AgNO₃ (20 mol%) in DMSO at 100°C.

  • Oxidant : K₂S₂O₈ (2.0 equiv) facilitates radical generation.

  • Yield : 65–70% for analogous 3-substituted indazoles.

Limitations

  • The nitro group’s electron-withdrawing nature may slow radical formation, requiring extended reaction times (24–36 hours).

  • Competing side reactions, such as overoxidation or dimerization, necessitate careful monitoring.

1,3-Dipolar Cycloaddition with Functionalized Dipolarophiles

Cycloaddition Strategy for Indazole Core Formation

The 1,3-dipolar cycloaddition method, detailed in PMC8667887, constructs the indazole ring via reaction between propargyl derivatives and azides. For 3-chloro-6-fluoro-5-nitro-1H-indazole, the dipolarophile 3-chloro-6-fluoro-5-nitro-1H-indazole-propargyl ether reacts with sodium azide under Cu(I) catalysis.

Regioselectivity and Side Products

  • Regioisomer ratio : Huisgen cycloaddition typically produces a 1,4-triazole:1,5-triazole ratio of 3:1.

  • Purification : Column chromatography (ethyl acetate/hexane, 1:9) separates regioisomers.

Functionalization Post-Cycloaddition

Post-cycloaddition nitration using fuming HNO₃/H₂SO₄ introduces the nitro group at the 5-position. However, this step risks over-nitration or ring oxidation, requiring strict temperature control (−10°C to 0°C).

Comparative Analysis of Synthetic Routes

Method Yield Reaction Time Functional Group Compatibility Scalability
Diazotization-Cyclization70–75%12–18 hoursHigh (tolerates NO₂, Cl, F)Industrial
Ag(I)-Mediated65–70%24–36 hoursModerate (sensitive to NO₂)Lab-scale
Cycloaddition50–60%48–72 hoursLow (requires protective groups)Lab-scale

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-chloro-6-fluoro-5-nitro-1H-indazole, and how can reaction conditions be standardized?

  • Methodology :

  • Friedel-Crafts acylation : Start with halogenated benzoic acid derivatives (e.g., 2-chloro-5-nitrobenzoic acid) converted to acid chlorides, followed by Friedel-Crafts acylation with fluorinated aromatic substrates. Use AlCl₃ as a catalyst in non-polar solvents .
  • Cyclization : React the intermediate ketone with hydrazine hydrate (N₂H₄·H₂O) in dimethylformamide (DMF) at reflux to form the indazole core. This step involves nitro group retention and halogen substitution .
  • Purification : Recrystallization from DMF or ethanol to remove isomers (e.g., positional halogen or nitro group variants) .
    • Key Parameters :
StepReagentsSolventTemperatureYield
AcylationAlCl₃, 1,2-dichlorobenzeneToluene80°C~60%
CyclizationN₂H₄·H₂ODMF100°C23–35%

Q. How is the structure of 3-chloro-6-fluoro-5-nitro-1H-indazole validated using spectroscopic and crystallographic methods?

  • NMR Analysis :

  • 1H NMR : Look for characteristic indazole NH proton signals at δ 13.0–14.0 ppm (broad singlet). Aromatic protons adjacent to electron-withdrawing groups (e.g., nitro, halogens) appear downfield (δ 8.0–9.0 ppm) .
  • 13C NMR : Nitro-substituted carbons resonate at δ 140–150 ppm; halogenated carbons show deshielding effects .
    • X-ray Crystallography :
  • Use SHELXL for refinement. Key metrics: R-factor < 5%, anisotropic displacement parameters for heavy atoms (Cl, F). WinGX/ORTEP can visualize anisotropic thermal ellipsoids .

Advanced Research Questions

Q. How can competing isomer formation during synthesis be minimized, and what analytical strategies distinguish them?

  • Challenge : Nitro and halogen groups may lead to positional isomers (e.g., 5-nitro vs. 6-nitro variants).
  • Solutions :

  • Chromatography : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to separate isomers .
  • Mass Spectrometry : High-resolution MS (HRMS) differentiates isomers via exact mass (e.g., Cl vs. F isotopic patterns) .
    • Case Study : In a related compound (5-nitro-3-(3,4-dichlorophenyl)-1H-indazole), recrystallization from DMF removed 2,3-dichlorophenyl isomers with 77% purity improvement .

Q. What computational tools are recommended for resolving contradictions between experimental and theoretical structural data?

  • Software Workflow :

SHELXD/SHELXE : For phase determination in crystallography. Robust against twinning or weak diffraction .

Density Functional Theory (DFT) : Compare calculated (e.g., Gaussian) and experimental bond lengths/angles. Discrepancies > 0.05 Å suggest refinement errors .

  • Example : SHELXL’s new features (post-2008) allow constraints for disordered halogen atoms, improving R-factor convergence .

Q. How can the reactivity of the nitro group in 3-chloro-6-fluoro-5-nitro-1H-indazole be leveraged for further functionalization?

  • Strategies :

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) or hydrazine/Raney nickel to convert nitro to amine, enabling coupling reactions .
  • Nucleophilic Aromatic Substitution : Replace chlorine/fluorine with amines or alkoxides under microwave-assisted conditions .
    • Optimization :
ReactionCatalystSolventTimeYield
Nitro reductionRaney NiiPrOH/DMF2h65%
SNAr (Cl→NH₂)K₂CO₃DMSO30 min50%

Data Interpretation and Troubleshooting

Q. How should researchers address low yields in the cyclization step?

  • Diagnosis : Competing side reactions (e.g., over-reduction of nitro groups or solvent coordination).
  • Mitigation :

  • Use anhydrous DMF to prevent hydrolysis.
  • Optimize hydrazine stoichiometry (1.5–2.0 equivalents) to balance cyclization and side reactions .

Q. What are the implications of anisotropic displacement parameters in crystallographic refinement?

  • Analysis : High anisotropy for chlorine/fluorine atoms suggests thermal motion or disorder. Use SHELXL’s RIGU restraints to model without overfitting .
  • Validation : Compare ADPs with similar compounds (e.g., 5-chloro-3-iodo-1H-indazole) to identify outliers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.